molecular formula C22H23N3O2 B6068345 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one

3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one

Cat. No.: B6068345
M. Wt: 361.4 g/mol
InChI Key: RCLWKKJDEUNICL-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one is a complex organic compound that features a benzimidazole ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves the coupling of the benzimidazole and quinoline structures under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one stands out due to its unique combination of benzimidazole and quinoline structures, which confer distinct electronic and steric properties. This makes it particularly effective in applications requiring specific interactions with biological targets or electronic materials .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-hexyl-4-hydroxyquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)27)21-23-16-11-6-7-12-17(16)24-21/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLWKKJDEUNICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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